molecular formula C8H16N2O B1456905 9-Oxa-1,4-diazaspiro[5.5]undecane CAS No. 303802-17-7

9-Oxa-1,4-diazaspiro[5.5]undecane

Cat. No.: B1456905
CAS No.: 303802-17-7
M. Wt: 156.23 g/mol
InChI Key: FPTKNRKROIULHC-UHFFFAOYSA-N
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Description

9-Oxa-1,4-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Biochemical Analysis

Biochemical Properties

9-Oxa-1,4-diazaspiro[5.5]undecane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, derivatives of this compound have been shown to act as dual ligands for the sigma-1 receptor and the μ-opioid receptor, indicating its potential in modulating pain and other neurological functions . The nature of these interactions often involves binding to specific receptor sites, leading to either activation or inhibition of the receptor’s activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, certain derivatives of this compound have been reported to exhibit potent analgesic activity by acting on the μ-opioid receptor, which plays a crucial role in pain signaling pathways . Additionally, its interaction with the sigma-1 receptor can affect various cellular processes, including calcium signaling and protein folding.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist, depending on the target receptor. For instance, its dual activity on the sigma-1 receptor and the μ-opioid receptor involves binding to these receptors and modulating their activity, leading to changes in downstream signaling pathways . This can result in altered gene expression and enzyme activity, contributing to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, certain derivatives of this compound have demonstrated stability under specific conditions, while others may degrade over time, affecting their efficacy and potency . Long-term studies in vitro and in vivo are essential to understand the temporal dynamics of this compound’s effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as analgesia, while higher doses could lead to toxic or adverse effects. For instance, studies on its derivatives have shown that they can provide potent analgesic activity at specific doses, but higher doses may result in side effects like constipation . Understanding the dosage-response relationship is crucial for optimizing its therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, its metabolism may involve cytochrome P450 enzymes, which play a key role in the oxidative metabolism of many drugs . The effects on metabolic flux and metabolite levels can provide insights into its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. For instance, its interaction with the sigma-1 receptor can influence its localization and accumulation within specific cellular compartments . Understanding these mechanisms is essential for predicting its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with the sigma-1 receptor, which is primarily located in the endoplasmic reticulum, can influence its localization and subsequent biological effects . Studying its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-1,4-diazaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and amines under acidic conditions . Another approach utilizes the olefin metathesis reaction with a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production of this compound often relies on optimizing the Prins cyclization reaction due to its efficiency and ability to introduce various substituents at specific positions on the spiro ring. This method is scalable and can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

9-Oxa-1,4-diazaspiro[5.5]undecane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

9-Oxa-1,4-diazaspiro[5.5]undecane has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxa-1,4-diazaspiro[5.5]undecane is unique due to its combination of oxygen and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical reactivity and biological activity. This structural feature makes it a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

9-oxa-1,4-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-5-11-6-2-8(1)7-9-3-4-10-8/h9-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTKNRKROIULHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725311
Record name 9-Oxa-1,4-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303802-17-7
Record name 9-Oxa-1,4-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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